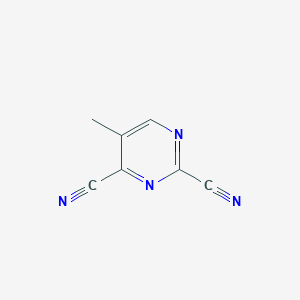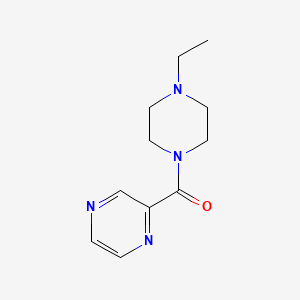
(4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone: is a chemical compound that features a piperazine ring substituted with an ethyl group and a pyrazine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with pyrazine-2-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Halogenated derivatives of the pyrazine ring.
Scientific Research Applications
Chemistry: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design and discovery, targeting specific receptors or enzymes.
Industry: In the industrial sector, (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pyrazine ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
(4-Methylpiperazin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(4-Phenylpiperazin-1-yl)(pyrazin-2-yl)methanone: Contains a phenyl group instead of an ethyl group.
(4-Benzylpiperazin-1-yl)(pyrazin-2-yl)methanone: Features a benzyl group in place of the ethyl group.
Uniqueness: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and overall molecular interactions, making it distinct from its analogs.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H16N4O/c1-2-14-5-7-15(8-6-14)11(16)10-9-12-3-4-13-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
STSYSWRWPXZPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


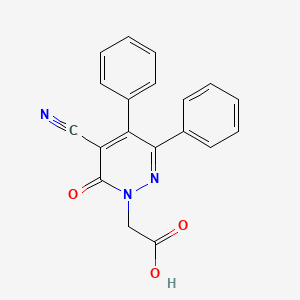
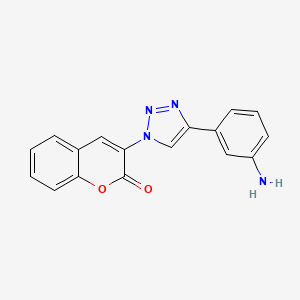
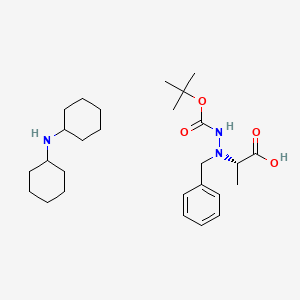
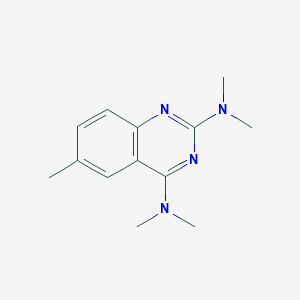
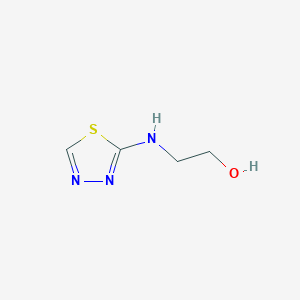
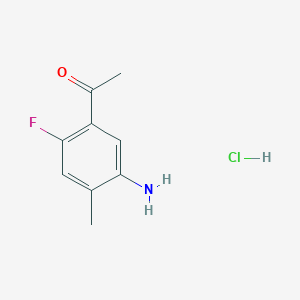
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
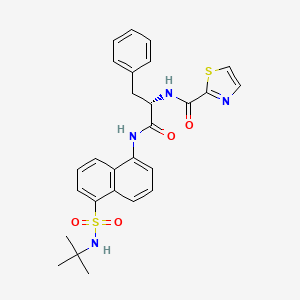
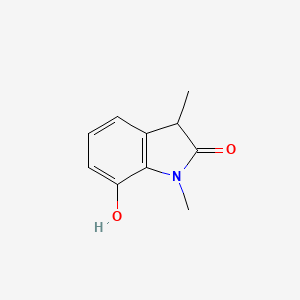
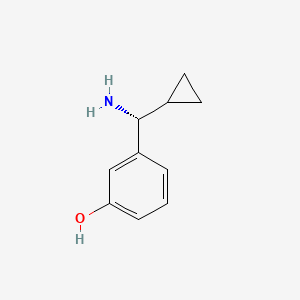
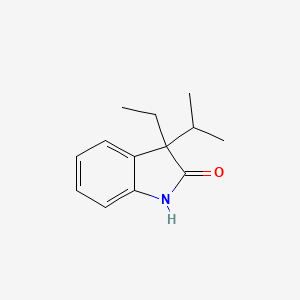

![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
